Dipropyl prop-1-yn-1-ylphosphonate
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Overview
Description
Dipropyl prop-1-yn-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a prop-1-yn-1-yl moiety and two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl prop-1-yn-1-ylphosphonate typically involves the reaction of prop-1-yne with a suitable phosphonate precursor under controlled conditions. One common method is the reaction of prop-1-yne with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl prop-1-yn-1-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-yn-1-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl prop-1-yn-1-ylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl prop-1-yn-1-ylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the inhibition of key metabolic processes or the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Di-n-propyl ether: A symmetrical ether with two n-propyl groups.
Dipropylamine: An amine with two propyl groups attached to a nitrogen atom.
Tripropyl phosphate: A phosphate ester with three propyl groups.
Uniqueness
Dipropyl prop-1-yn-1-ylphosphonate is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
3201-78-3 |
---|---|
Molecular Formula |
C9H17O3P |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
1-[propoxy(prop-1-ynyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5,7-8H2,1-3H3 |
InChI Key |
BGKDTLILCZYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C#CC)OCCC |
Origin of Product |
United States |
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